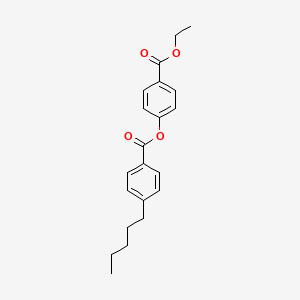![molecular formula C17H19N3O4S B14366112 N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide CAS No. 90233-96-8](/img/structure/B14366112.png)
N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide typically involves the following steps:
Sulfonamide Formation: The reaction of the acetylated phenyl compound with dimethylsulfamoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydride (NaH) or other strong bases.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: As a probe for studying enzyme activity and protein interactions.
Medicine: Potential antimicrobial or anticancer agent.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with folic acid synthesis. The acetyl group may enhance the compound’s ability to penetrate cell membranes and interact with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Acetaminophen: Contains an acetyl group but lacks the sulfonamide functionality.
Sulfamethoxazole: A sulfonamide antibiotic with a similar structure.
Uniqueness
N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide is unique due to the combination of acetyl and sulfonamide groups, which may confer distinct biological activities and chemical reactivity compared to other compounds.
Propiedades
Número CAS |
90233-96-8 |
|---|---|
Fórmula molecular |
C17H19N3O4S |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
N-(4-acetylphenyl)-4-(dimethylsulfamoylamino)benzamide |
InChI |
InChI=1S/C17H19N3O4S/c1-12(21)13-4-8-15(9-5-13)18-17(22)14-6-10-16(11-7-14)19-25(23,24)20(2)3/h4-11,19H,1-3H3,(H,18,22) |
Clave InChI |
CQDURZOHHJOCGX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


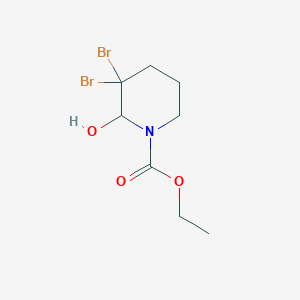
![1,1'-Methylenebis[2-(nonyloxy)benzene]](/img/structure/B14366042.png)
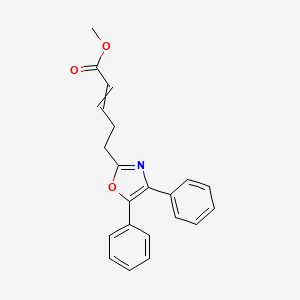
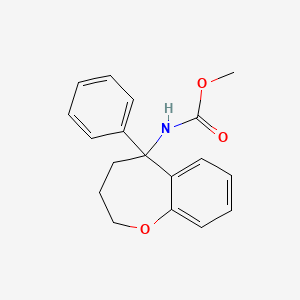
![(3R,4R)-3,4,5,6-Tetrahydro[1,1'-biphenyl]-3,4-diol](/img/structure/B14366054.png)
![Phenol, 4,4'-[oxybis(2,1-ethanediylthio)]bis-](/img/structure/B14366062.png)

![2-[1-Hydroxy-4-(trimethylsilyl)but-2-en-1-yl]cyclohexan-1-one](/img/structure/B14366073.png)

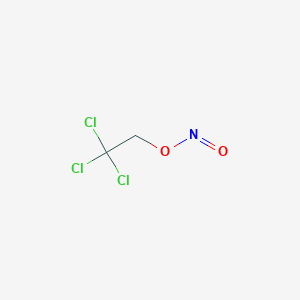
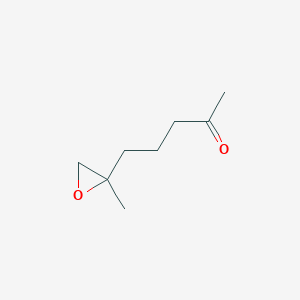
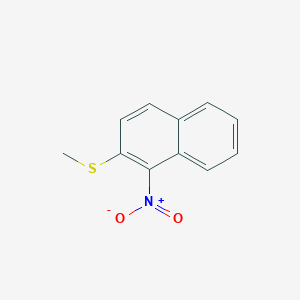
![2-{[2-(Octyloxy)ethoxy]methyl}-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14366104.png)
